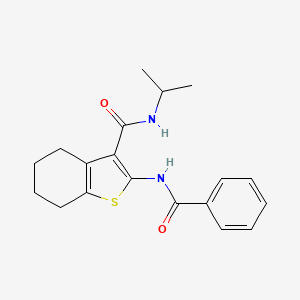

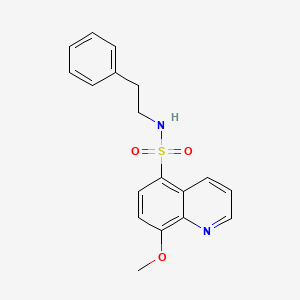

![molecular formula C18H17ClN2O2S2 B5539543 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with complex hydrazide functionalities, like the one you're interested in, often exhibit significant biological activities and possess intriguing chemical properties due to their structural complexity. Such compounds are synthesized through multi-step reactions, involving key functional group transformations and condensation reactions.

Synthesis Analysis

The synthesis of similar compounds often involves the initial formation of hydrazide derivatives, followed by condensation with various aldehydes to introduce aromatic substituents. For instance, the synthesis of certain benzohydrazide derivatives has been detailed through reactions involving cyclization of N'-substituted benzylidene derivatives under specific conditions (Jin et al., 2006).

Molecular Structure Analysis

Crystallographic analyses are crucial for understanding the molecular geometry and configuration of such compounds. For example, a related compound was analyzed using X-ray diffraction, demonstrating the E configuration of its C=N double bond and providing insights into the molecular orientation and intermolecular interactions within the crystal lattice (Purandara et al., 2019).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions, including nucleophilic addition and cyclization, due to their active functional groups. The reactivity can lead to the synthesis of novel heterocyclic compounds with potential biological activities (Bekircan et al., 2015).

Aplicaciones Científicas De Investigación

Antioxidant and Antitumor Activities

Research has indicated the potential of compounds related to 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide in the field of antioxidant and antitumor activities. For instance, studies have synthesized nitrogen heterocycles demonstrating significant antioxidant and antitumor properties, suggesting that structurally similar compounds could also offer therapeutic benefits in these areas (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial and Antitumor Potential

Further research into the synthesis of fused 1,2,4-triazines, which bear resemblance to the structure of 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide, has shown these compounds to possess antimicrobial and antitumor activities. This underscores the versatility of such molecules in combating various microbial infections and cancerous cells (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).

Lipase and α-Glucosidase Inhibition

A study focused on derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, a compound structurally related to 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide, found significant inhibition of lipase and α-glucosidase. These enzymes are targets for the treatment of conditions like obesity and diabetes, indicating potential applications of such compounds in these therapeutic areas (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Compounds containing similar functional groups have been studied for their ability to inhibit the corrosion of metals in acidic mediums. This has implications for the protection of industrial machinery and infrastructure, providing a potential application for 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide in materials science (Gece & Bilgiç, 2012).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S2/c19-14-3-7-17(8-4-14)25-12-18(22)21-20-9-13-1-5-15(6-2-13)23-16-10-24-11-16/h1-9,16H,10-12H2,(H,21,22)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQYWQCCQGMMPP-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

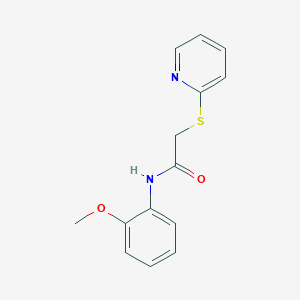

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

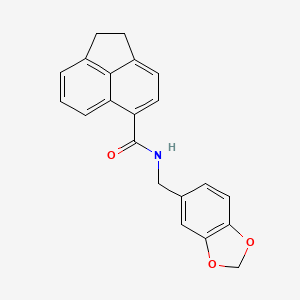

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

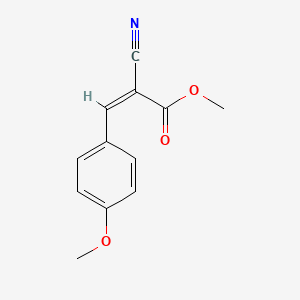

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)